2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]quinoline-4-carbohydrazide
Description
2-Methyl-N'-[(E)-(3-nitrophenyl)methylidene]quinoline-4-carbohydrazide is a quinoline-based hydrazone derivative characterized by a methyl group at the 2-position of the quinoline core and a 3-nitrophenyl substituent attached via an imine linkage. This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, anticancer, and chemoprotective properties. The presence of the nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance intermolecular interactions in biological systems. Its synthesis typically involves the condensation of 2-methylquinoline-4-carbohydrazide with 3-nitrobenzaldehyde under acidic conditions, as inferred from analogous synthetic routes in related compounds .
Properties
Molecular Formula |
C18H14N4O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-9-16(15-7-2-3-8-17(15)20-12)18(23)21-19-11-13-5-4-6-14(10-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+ |
InChI Key |
QOKLTGHAMYYFTH-YBFXNURJSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(3-nitrophenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[(E)-(3-nitrophenyl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the hydrazine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted quinoline derivatives.
Scientific Research Applications
2-methyl-N’-[(E)-(3-nitrophenyl)methylidene]quinoline-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(E)-(3-nitrophenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes such as replication and transcription . The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
a. 2-Methyl-N'-[(E)-(4-Nitrophenyl)methylidene]quinoline-4-Carbohydrazide (CAS 57505-76-7)
- Structural Difference : The nitro group is at the 4-position of the phenyl ring instead of the 3-position.
- No direct activity data are available, but positional isomerism often leads to significant differences in pharmacological profiles .
b. N′-[(E)-(3-Bromophenyl)methylene]-2-Phenylquinoline-4-Carbohydrazide
- Structural Difference: A bromine atom replaces the nitro group, and the quinoline core has a phenyl substituent at the 2-position.
- Impact : Bromine’s electronegativity and larger atomic size compared to nitro may influence hydrophobic interactions and steric hindrance. Such derivatives are often explored for antimicrobial activity .
c. N′-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-Phenylquinoline-4-Carbohydrazide
- Structural Difference : Electron-rich 2,4-dimethoxyphenyl group replaces the 3-nitrophenyl moiety.
- Such compounds may prioritize antioxidant or anti-inflammatory applications .
Core Heterocycle Variations
a. Indole Derivative: MMINA (2-(5-Methoxy-2-Methyl-1H-Indol-3-yl)-N’-[(E)-(3-Nitrophenyl)Methylidene]Acetohydrazide)
- Structural Difference: Indole core replaces quinoline, with a 5-methoxy-2-methyl substitution.
- Biological Activity: MMINA demonstrated significant chemoprotective effects against cisplatin-induced organ toxicity in rats, attributed to its antioxidant properties. This highlights how core heterocycle changes (indole vs. quinoline) can shift therapeutic focus from antimicrobial to cytoprotective applications .
b. Pyrano[3,2-c]Quinoline Derivatives (e.g., Compound 22)
- Structural Difference : A fused pyran ring replaces the hydrazone-linked phenyl group.
- Impact : Increased structural rigidity may enhance binding to enzymes like topoisomerases. These compounds are often synthesized for antitumor activity, though specific data for the target compound are lacking .
Unresolved Contradictions and Gaps
- Activity Data : While MMINA and furan derivatives have documented biological results , the target compound’s specific activities remain uncharacterized in the provided evidence.
- Nitro vs. the chemoprotective effects of nitro-substituted indoles implies substituent-dependent mechanisms that warrant further study.
Biological Activity
The compound 2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]quinoline-4-carbohydrazide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article presents a detailed examination of the biological activity of this specific compound, including its synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 298.31 g/mol. The structure features a quinoline core attached to a hydrazone moiety, which is significant for its biological interactions.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related quinoline derivatives have been reported to range from 4.69 to 156.47 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Potential
The anticancer activity of quinoline derivatives has also been a focus of research. Compounds within this class have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study involving similar hydrazone derivatives demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM .
The biological activities of quinoline derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinolines act as enzyme inhibitors, targeting pathways essential for bacterial survival or cancer cell proliferation.
- DNA Intercalation : The planar structure of quinolines allows them to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinolines induce oxidative stress in cells, leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
